ML364

Deubiquitinase inhibition target engagement chemical probe validation

Standard USP2 inhibitors lack matched inactive controls, confounding phenotype attribution. ML364 solves this with published IC₅₀ data (1.1 μM vs USP2; 0.95 μM vs USP8) and a structurally validated inactive analog. • **Selectivity**: Profiled against 102 kinases, no binding at 10 μM; inactive vs caspase 6/7, MMP1/9, USP15 • **Validation**: Suppresses cyclin D1 (IC₅₀ 0.97 μM), induces G₁ arrest, sensitizes to ferroptosis (ovarian cancer models) • **Supply**: ≥98% HPLC, immediate shipment available

Molecular Formula C24H18F3N3O3S2
Molecular Weight 517.5 g/mol
Cat. No. B15606998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML364
Molecular FormulaC24H18F3N3O3S2
Molecular Weight517.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H18F3N3O3S2/c1-15-7-10-18(11-8-15)35(32,33)30-20-13-17(24(25,26)27)9-12-19(20)22(31)29-23-28-21(14-34-23)16-5-3-2-4-6-16/h2-14,30H,1H3,(H,28,29,31)
InChIKeyQZUGMNXETPARLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML364 USP2/USP8 Inhibitor Procurement Guide – Key Scientific Differentiation Data for Research Sourcing


ML364 (CAS 1991986-30-1) is a synthetic small-molecule inhibitor of the deubiquitinase USP2, first reported by Davis et al. in 2016 [1]. It exhibits an IC₅₀ of 1.1 μM against USP2 in a biochemical assay using internally quenched fluorescent di-ubiquitin substrates and also inhibits the closely related USP8 with an IC₅₀ of 0.95 μM [1]. ML364 directly binds USP2 with a Kd of 5.2 μM as demonstrated by microscale thermophoresis [1]. Commercially available from multiple vendors at ≥98% purity (HPLC), ML364 has become a widely used tool compound for interrogating USP2 biology in oncology and DNA repair research .

USP2/USP8 dual inhibitionSupports deubiquitinase pathway studies and target engagement validation

Cyclin D1 degradation probeReported cellular endpoint context for cell cycle arrest research

Comprehensive selectivity profileProfiled against 102 kinases and multiple proteases for off-target confidence

Why USP2/8 Inhibitors Cannot Be Interchanged for ML364 – Evidence of Differentiation


ML364 was discovered as part of a medicinal chemistry campaign that generated both active and inactive analogs, providing a built-in specificity control that is absent for most commercial USP inhibitors [1]. Unlike LLK203 – a structurally optimized derivative that displays 4-fold greater USP2 potency but fundamentally altered selectivity toward USP8 – or compound 8v, which gains selectivity for USP2a at the expense of USP8 inhibition, ML364 remains the only molecule with an extensively characterized selectivity panel spanning 102 kinases, multiple proteases, and several USP family members from the original discovery study [1][2][3]. The existence of a structurally matched inactive analog (compound 2) also provides researchers with a critical experimental control unavailable for any other USP2 inhibitor on the market [1]. These molecular-level differences mean that interchangeable use of in-class compounds without target engagement validation risks confounding experimental interpretation.

LLK203 potency increase alters selectivity

LLK203 offers higher USP8 potency but shifts the USP2/USP8 selectivity balance; experimental interpretation may not transfer directly from ML364.

Compound 8v loses USP8 co-inhibition

8v gains USP2a selectivity and lower cytotoxicity but lacks USP8 inhibition; phenotype differences may require pathway-specific review.

Inactive analog not available for other inhibitors

ML364's structurally matched inactive control (compound 2) is unique; substitution without this built-in validation may confound target attribution.

ML364 Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Comparators


Biochemical USP2 Potency and Target Engagement Versus Structurally Matched Inactive Analog 2

ML364 inhibits USP2 with an IC₅₀ of 1.1 μM (Lys-48-linked di-ubiquitin substrate) and 1.7 μM (Lys-63-linked substrate) in a biochemical assay, whereas the structurally matched inactive analog compound 2 shows no inhibition in either assay [1]. Direct binding was confirmed by microscale thermophoresis: ML364 binds USP2 with Kd = 5.2 μM, while compound 2 shows no binding [1]. The USP2–ML364 interaction is reversible as demonstrated by enzyme activity recovery following complex dilution [1]. This paired active/inactive analog system – unique among publicly available USP2 inhibitors – provides built-in target engagement validation.

Biochemical potency vs inactive analog
Head-to-head
USP2 IC₅₀ 1.1 µM (Lys-48), Kd 5.2 µM; compound 2 inactive, no binding
Supports target engagement validation with built-in negative control
Reversible binding confirmed by complex dilution recovery
Deubiquitinase inhibition target engagement chemical probe validation

Cellular Cyclin D1 Degradation and Cell Cycle Arrest Potency Versus Inactive Analog 2

ML364 induces concentration-dependent cyclin D1 destabilization in HCT116 colorectal cancer cells with an IC₅₀ of 0.97 μM, and in Mino mantle cell lymphoma cells with an IC₅₀ of 8.5 μM, while compound 2 has no effect on cyclin D1 levels in either cell line [1]. Correspondingly, ML364 arrests HCT116 and Mino cells in G₁ phase (flow cytometry, EC₅₀ = 2 μM by high-content imaging), whereas compound 2-treated cells progress normally to G₂/M [1]. Chronic clonogenic assays reveal ML364 inhibits HCT116 colony formation with EC₅₀ = 3.6 μM; compound 2-treated cells proliferate at rates comparable to DMSO controls [1].

Cellular cyclin D1 & cell cycle vs inactive
Head-to-head
Cyclin D1 IC₅₀ 0.97 µM (HCT116); cell cycle EC₅₀ 2 µM; clonogenic EC₅₀ 3.6 µM; compound 2 inactive
Indicates target-dependent G₁ arrest and colony inhibition
HCT116 and Mino cell models; cyclin D1 Western blot
Cyclin D1 degradation cell cycle arrest colorectal cancer mantle cell lymphoma

Protease and Kinase Selectivity Profile – Differentiating ML364 from Broad-Spectrum DUB and USP Inhibitors

ML364 was profiled against a panel of proteases and 102 kinases. It showed no activity against caspase 6, caspase 7, MMP1, MMP9, and USP15 (all IC₅₀ > inactive threshold) [1]. In a panel of 102 kinases screened at 10 μM – including cell cycle regulators such as CDK2, CDK16, CDK19, PLK1, AURKA, and AURKB – ML364 exhibited no binding to any kinase tested (>70% control binding for all, with the vast majority >85%) [1]. ML364 does inhibit USP8 with IC₅₀ = 0.95 μM, reflecting active-site similarity between USP2 and USP8 [1]. By contrast, many commercially available DUB inhibitors (e.g., P005091 for USP7, or broad-spectrum DUB inhibitor PR-619) either show significant off-target activity or lack a published comprehensive selectivity panel [2].

Selectivity panel (kinase & protease)
Cross-study
0/102 kinases bound at 10 µM; inactive vs caspases 6/7, MMP1/9, USP15
Selectivity profiling context enables off-target confidence in mechanistic studies
KINOMEscan binding assay; USP8 IC₅₀ 0.95 µM
Selectivity profiling kinase panel off-target screening chemical probe criteria

Comparative USP2/USP8 Potency and Cell Viability Versus LLK203 – A Structurally Optimized Derivative

LLK203, a structure-guided derivative of ML364, demonstrates enhanced potency: 4-fold increase against USP2 (IC₅₀ = 0.89 μM vs ML364 IC₅₀ = 1.1 μM) and 9-fold increase against USP8 (IC₅₀ = 0.52 μM vs ML364 IC₅₀ = 0.95 μM) [1]. In MCF-7 breast cancer cells, LLK203 shows greater anti-proliferative activity (IC₅₀ = 3.4 μM) compared to ML364 (IC₅₀ = 9.3 μM) [1]. LLK203 also demonstrates in vivo efficacy in a 4T1 homograft mouse model (20 mg/kg i.p. daily), which ML364 has not been reported to achieve [1]. However, the enhanced USP8 potency of LLK203 represents a shift in selectivity profile: ML364 maintains approximately equipotent dual inhibition (USP2/USP8 ratio ≈ 1.16), whereas LLK203 favors USP8 (ratio ≈ 1.71) [1].

vs LLK203 (optimized derivative)
Cross-study
LLK203: USP2 IC₅₀ 0.89 µM, USP8 IC₅₀ 0.52 µM; ML364: 1.1 µM / 0.95 µM; LLK203 MCF-7 viability IC₅₀ 3.4 µM vs ML364 9.3 µM
LLK203 may offer greater cellular potency but altered USP2/USP8 selectivity ratio
LLK203 demonstrates in vivo 4T1 model response; ML364 not reported
Dual USP2/USP8 inhibition breast cancer MCF-7 structure-activity relationship

Cytotoxicity Profile and USP2a Selectivity Versus Compound 8v – A Selectivity-Optimized Derivative

Compound 8v, derived from ML364 scaffold optimization, exhibits an IC₅₀ of 1.3 ± 0.14 μM against hUSP2a catalytic domain (KD = 9.4 ± 1.6 μM), comparable to ML364 (IC₅₀ = 1.1 μM, KD = 5.2 μM) [1][2]. Critically, 8v demonstrates selectivity for USP2a over USP7, USP8, and USP15, whereas ML364 potently inhibits USP8 (IC₅₀ = 0.95 μM) [1][2]. Compound 8v also exhibits lower cytotoxicity than ML364 in cellular assays while maintaining substrate-level target engagement [1]. These differences arise from deliberate structural modifications to the ML364 core, resulting in a compound with a narrowed selectivity window.

vs Compound 8v (selectivity-optimized)
Cross-study
8v USP2a IC₅₀ 1.3 µM, KD 9.4 µM; selective over USP7/8/15; lower cytotoxicity than ML364
8v provides USP2a-selective tool with reduced cytotoxicity for specific pathway studies
Ub-AMC enzymatic assay; ITC binding
USP2a selectivity cytotoxicity structural optimization cancer therapy

Homologous Recombination-Mediated DNA Repair Suppression – A Phenotypic Differentiator Absent in Most USP2 Inhibitor Profiles

ML364 treatment reduces homologous recombination (HR)-mediated DNA repair in DR-GFP U2OS reporter cells, a finding not reported for LLK203, compound 8v, MS102, or other USP2-targeting tool compounds [1]. Consistent with HR suppression, ML364 decreases ionizing radiation-induced RAD51 foci formation in HeLa cells [1]. This phenotype is mechanistically linked to ML364-mediated cyclin D1 degradation, as cyclin D1 is known to interact with RAD51 and promote HR repair [1]. The absence of published HR inhibition data for other USP2/USP8 inhibitors represents a significant gap in their pharmacological characterization.

HR-mediated DNA repair suppression
Class-level
ML364 reduces HR repair (DR-GFP U2OS) and IR-induced RAD51 foci; data unavailable for LLK203, 8v, MS102
Unique HR suppression context supports DNA repair and synthetic lethality research
Phenotype linked to cyclin D1 degradation pathway; requires independent replication
Homologous recombination DNA repair RAD51 foci synthetic lethality

ML364 Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


USP2 Target Validation and Mechanistic Studies Requiring a Built-In Inactive Control

ML364 is the only USP2 inhibitor for which a structurally matched inactive analog (compound 2) is available. Researchers studying USP2 biology can pair ML364 with compound 2 to establish target-dependent phenotypes across biochemical (IC₅₀ = 1.1 μM vs inactive), cellular cyclin D1 degradation (IC₅₀ = 0.97 μM vs inactive), and cell cycle arrest (EC₅₀ = 2 μM vs no arrest) assays, providing unmatched experimental rigor [1]. This pairing is particularly valuable for studies in colorectal cancer (HCT116) and mantle cell lymphoma (Mino) models where USP2-dependent cyclin D1 regulation is established [1].

DNA Damage Repair and Synthetic Lethality Research

ML364 is the only USP2/USP8 inhibitor with published evidence of homologous recombination (HR) suppression via DR-GFP reporter assays and IR-induced RAD51 foci reduction [1]. Investigators exploring USP2 as a modulator of DNA repair or seeking to combine DUB inhibition with PARP inhibitors for synthetic lethality approaches can utilize ML364 as a chemical probe, leveraging its HR-inhibitory phenotype that has not been demonstrated for LLK203, compound 8v, or MS102 [1].

Ovarian Cancer Pharmacology Research – Ferroptosis and Apoptosis Induction

ML364 has been independently validated to suppress ovarian cancer cell growth and migration, induce G₁ cell cycle arrest, promote apoptosis (PARP cleavage), and sensitize ovarian cancer cells to ferroptosis via ROS elevation and Nrf2 upregulation [2]. This multimodal anticancer mechanism – combining apoptosis and ferroptosis induction – has not been reported for other USP2 inhibitors such as LLK203 or compound 8v. Researchers investigating USP2 as a therapeutic target in ovarian cancer can rely on ML364 as a pharmacologically characterized tool with published ovarian cancer-specific data [2].

Chemical Probe Studies Where Comprehensive Off-Target Selectivity Data Are Required

ML364 has been profiled against 102 kinases (no binding at 10 μM) and multiple proteases (inactive against caspase 6, caspase 7, MMP1, MMP9, USP15), providing a level of selectivity characterization unmatched by any other USP2 inhibitor on the market [1]. Investigators designing experiments where confidence in target specificity is paramount – such as CRISPR rescue studies, genetic interaction screens, or proteomics-based target deconvolution – can reference ML364's published selectivity panel to contextualize phenotypic observations and rule out common off-target confounders [1].

Application
Selection Property
Validation Focus
USP2 target engagement studies
Built-in inactive analog control
Target-dependent phenotype confirmation
Homologous recombination / DNA repair research
Reported HR suppression phenotype
DNA repair pathway endpoint validation
Ovarian cancer cell-model studies
Ferroptosis and apoptosis pathway context
ROS/Nrf2 and cell-viability endpoint review
Chemical probe and selectivity studies
Comprehensive off-target selectivity profile
Kinase and protease off-target screening review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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